2,5-dihydro-1H-pyrrole Hydrochloride
Overview
Description
2,5-Dihydro-1H-pyrrole Hydrochloride is a chemical compound with the molecular formula C4H7N · HCl and a molecular weight of 105.57 g/mol This compound is a white to light yellow crystalline powder that is soluble in water . It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Pyrrole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Mode of Action
Pyrrole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
It’s known that pyrrole derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Pyrrole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dihydro-1H-pyrrole Hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrrole with hydrochloric acid. The reaction is typically carried out under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C) to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The compound is purified through crystallization and is stored under inert gas to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydro-1H-pyrrole Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole derivatives.
Reduction: It can be reduced to form saturated pyrrolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted pyrrole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Substituted pyrrole compounds.
Scientific Research Applications
2,5-Dihydro-1H-pyrrole Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: It is used in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
3-Pyrroline: Similar in structure but without the hydrochloride group.
N-Boc-2,5-dihydro-1H-pyrrole: A protected form of 2,5-Dihydro-1H-pyrrole.
Pyrrolidine: A fully saturated derivative of pyrrole
Uniqueness
2,5-Dihydro-1H-pyrrole Hydrochloride is unique due to its specific reactivity and solubility properties. The presence of the hydrochloride group enhances its solubility in water, making it more versatile in aqueous reactions compared to its non-hydrochloride counterparts .
Properties
IUPAC Name |
2,5-dihydro-1H-pyrrole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h1-2,5H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGHNSYFGCVGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470466 | |
Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63468-63-3 | |
Record name | 2,5-dihydro-1H-pyrrole Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyrroline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of diethyl N,N-dichlorophosphoramidate in the synthesis of 2,5-dihydro-1H-pyrrole hydrochloride?
A1: The research paper describes diethyl N,N-dichlorophosphoramidate (1) as a starting material that reacts with 1,3-dienes to form 1,4-adducts. [] These 1,4-adducts are then used as precursors in a multi-step synthesis to produce this compound, along with other compounds like δ-chloroallylamine hydrochlorides and N-phosphorylated allylamines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.